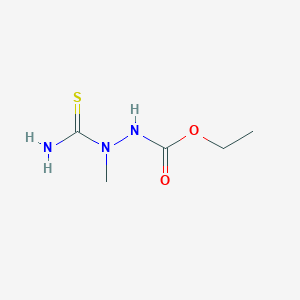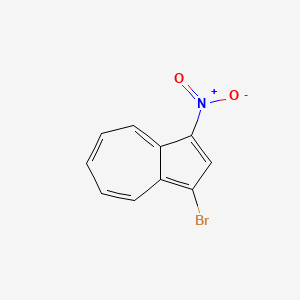
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- is a complex organic compound that features a naphthalene ring, a morpholinoethyl group, and a tetrahydrofurfuryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- typically involves multiple steps, starting with the preparation of the naphthaleneethanethiol core. This is followed by the introduction of the morpholinoethyl and tetrahydrofurfuryl groups through a series of substitution and addition reactions. Common reagents used in these reactions include halogenated naphthalene derivatives, morpholine, and tetrahydrofuran. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and optimized. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic ring and other functional groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the aromatic ring or other parts of the molecule.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- exerts its effects is largely dependent on its interaction with molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The morpholinoethyl and tetrahydrofurfuryl groups may also contribute to the compound’s binding affinity and specificity for certain targets. Pathways involved in these interactions include redox signaling, enzyme inhibition, and modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Compounds such as 1-naphthol and 2-naphthylamine share the naphthalene core but differ in their functional groups.
Thiols: Compounds like ethanethiol and benzenethiol contain the thiol group but lack the complex substituents found in 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)-.
Morpholine derivatives: Compounds such as morpholine and N-methylmorpholine share the morpholine ring but differ in their overall structure.
Uniqueness
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the naphthalene ring, thiol group, morpholinoethyl group, and tetrahydrofurfuryl group in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
47539-72-0 |
|---|---|
Molekularformel |
C23H31NO2S |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
4-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]morpholine |
InChI |
InChI=1S/C23H31NO2S/c1-2-8-22-19(5-1)6-3-9-23(22)20(17-21-7-4-13-26-21)18-27-16-12-24-10-14-25-15-11-24/h1-3,5-6,8-9,20-21H,4,7,10-18H2 |
InChI-Schlüssel |
QXDSXSBUSHRGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC(CSCCN2CCOCC2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

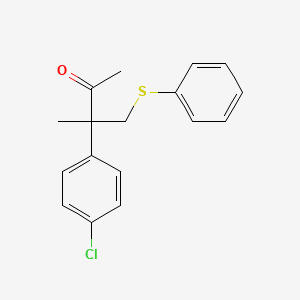
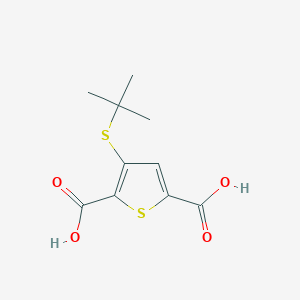
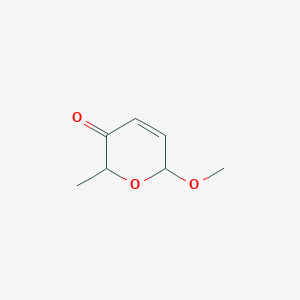
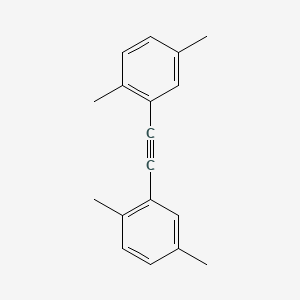
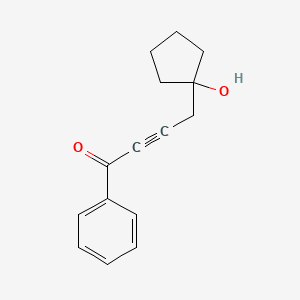
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)

![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
